4-(2-Methylanilino)phenol
Overview
Description
4-(2-Methylanilino)phenol is an organic compound that features both an aniline and a phenol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Methylanilino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 2-methylaniline with a phenol derivative under specific conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. Palladium-catalyzed amination is one such method, where palladium catalysts facilitate the formation of the aniline-phenol bond .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylanilino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are valuable due to their redox properties.
Electrophilic Aromatic Substitution: The hydroxyl group in the phenol moiety is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive in electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt).
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles are often employed under conditions that activate the aromatic ring.
Major Products
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives
Nucleophilic Aromatic Substitution: Substituted phenol derivatives
Scientific Research Applications
4-(2-Methylanilino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylanilino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the aniline group can engage in nucleophilic and electrophilic reactions. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: Similar in structure but lacks the aniline group.
Aniline: Contains the aniline group but lacks the phenol group.
4-Aminophenol: Similar but with an amino group instead of a methylanilino group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
4-(2-methylanilino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)14-11-6-8-12(15)9-7-11/h2-9,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEJFIBZPXJRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538561 | |
Record name | 4-(2-Methylanilino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23197-53-7 | |
Record name | 4-(2-Methylanilino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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